2-[(2-Chloroethyl)amino]benzamide
Overview
Description
2-[(2-Chloroethyl)amino]benzamide is an organic compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol . This compound is known for its applications in various scientific fields, including medicinal chemistry and pharmacology. It is characterized by the presence of a chloroethyl group attached to an amino group, which is further connected to a benzamide structure.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with caspases and cell cycle proteins .
Mode of Action
It is suggested that similar compounds promote apoptosis via activation of caspase-3 and caspase-9 .
Biochemical Pathways
It is known to induce the g2/m phase arrest of cells via activation of cdc2 .
Result of Action
It is suggested that similar compounds can induce apoptosis and cell cycle arrest .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
It has been suggested that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed that 2-[(2-Chloroethyl)amino]benzamide can induce the G2/M phase arrest of HepG2 cells via activation of cdc2 .
Molecular Mechanism
It is known that this compound exhibits enzyme inhibitory pattern of class I selectivity with IC50 values of 95.2, 260.7, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Chloroethyl)amino]benzamide typically involves the reaction of 2-chloroethylamine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Chloroethyl)amino]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, thiols, and primary amines.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
Scientific Research Applications
2-[(2-Chloroethyl)amino]benzamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide: This compound is also a histone deacetylase inhibitor with similar biological activities.
N-(2-Amino-4-fluorophenyl)-4-(bis(2-chloroethyl)amino)benzamide: Another derivative with enhanced selectivity and potency against specific histone deacetylase isoforms.
Uniqueness: 2-[(2-Chloroethyl)amino]benzamide is unique due to its specific chemical structure, which allows it to interact with multiple molecular targets.
Properties
IUPAC Name |
2-(2-chloroethylamino)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-5-6-12-8-4-2-1-3-7(8)9(11)13/h1-4,12H,5-6H2,(H2,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOSKUACDFONCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80518572 | |
Record name | 2-[(2-Chloroethyl)amino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80518572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88267-60-1 | |
Record name | 2-[(2-Chloroethyl)amino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80518572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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